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Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperazine, a
fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The
document details its chemical and physical properties, outlines a probable synthetic route with
experimental protocols, and discusses its potential, though currently underexplored, role in
research.

Core Properties and Identification

1-(2-Fluoroethyl)piperazine, identified by the CAS Number 541505-04-8, is a
monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly
influence the physicochemical and pharmacological properties of the parent piperazine
molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.[1]

Physicochemical and Computational Data

Quantitative data for 1-(2-Fluoroethyl)piperazine is summarized in the tables below. It is
important to note that while some properties are well-documented, others such as boiling and
melting points are not consistently reported in publicly available literature.

Table 1: Chemical Identifiers and General Properties
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Property Value Source(s)
CAS Number 541505-04-8 [21[31[4]
Molecular Formula CeH13FN:2 [2][3]
Molecular Weight 132.18 g/mol [2][5]
IUPAC Name 1-(2-fluoroethyl)piperazine [3]
Physical State Solid or Liquid [2][3]
Purity Typically 295% [2]

Table 2: Computational and Physical Properties
Property Value Source(s)
Topological Polar Surface Area
(TPSA) 15.27 A2 [2]
LogP (octanol-water partition
coefficient) 01389 2l
Hydrogen Bond Acceptors 2 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 2 [2]
Boiling Point Not Available [5][6]
Melting Point Not Available [51[6]
Density Not Available [5]

Synthesis and Experimental Protocols

The synthesis of 1-(2-Fluoroethyl)piperazine is not extensively detailed in peer-reviewed

literature with a specific, reproducible protocol. However, based on general principles of N-

alkylation of piperazines, a plausible and commonly employed synthetic route would involve the

reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor
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monosubstitution, an excess of piperazine or the in-situ formation of piperazine
monohydrochloride can be utilized.

A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an
activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.
The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of
the tosylate moiety.

Proposed Experimental Protocol: N-Alkylation of
Piperazine

This protocol describes a general method for the synthesis of 1-(2-Fluoroethyl)piperazine via
N-alkylation.

Materials:

Piperazine

e 2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)

o Asuitable base (e.g., potassium carbonate, triethylamine)

e Asuitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

 Diethyl ether

e Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

o Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,
condenser, magnetic stirrer, separatory funnel, etc.)

» Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:
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e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent
(e.g., acetonitrile).

o Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction
mixture.

o Addition of Alkylating Agent: Slowly add a solution of the 2-fluoroethylating agent (1
equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction
solvent to the stirred piperazine solution at room temperature.

» Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction
progress can be monitored by thin-layer chromatography).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary
evaporator.

o Extraction: Dissolve the residue in water and extract with a suitable organic solvent like
diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with
a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude 1-(2-Fluoroethyl)piperazine by vacuum distillation or column
chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram
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Synthetic Workflow for 1-(2-Fluoroethyl)piperazine
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Caption: A diagram illustrating the general synthetic workflow for 1-(2-Fluoroethyl)piperazine.

Biological Activity and Applications in Drug
Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry,
appearing in a wide range of approved drugs with diverse biological activities.[1] These
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activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central
nervous system effects. The introduction of fluorine atoms into drug candidates is a common
strategy to enhance their metabolic stability and binding affinity.

While specific biological data for 1-(2-Fluoroethyl)piperazine is not extensively reported in the
scientific literature, its structure suggests potential as a building block for the synthesis of novel
therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as
potential antiplasmodial (antimalarial) agents.[1] Furthermore, derivatives of 1-(2-
fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2
for anticancer applications.

Due to the lack of specific studies on the biological targets and signaling pathways of 1-(2-
Fluoroethyl)piperazine, a detailed signaling pathway diagram cannot be provided at this time.
Researchers are encouraged to explore its potential activities through biological screening
assays.

General Experimental Protocol for Biological Screening:
MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of 1-(2-
Fluoroethyl)piperazine against cancer cell lines.

Materials:

e 1-(2-Fluoroethyl)piperazine

e A panel of human cancer cell lines

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
o Phosphate-buffered saline (PBS)

e Trypsin-EDTA solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39520091/
https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Dimethyl sulfoxide (DMSO)
96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow
them to adhere overnight in a humidified incubator at 37°C with 5% CO-.

Compound Treatment: Prepare serial dilutions of 1-(2-Fluoroethyl)piperazine in complete
cell culture medium. Remove the old medium from the cells and add the medium containing
different concentrations of the test compound. Include a vehicle control (medium with the
same concentration of DMSO used to dissolve the compound) and a positive control (a
known cytotoxic drug).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4
hours.

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well
to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of
approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the
compound relative to the vehicle control. Determine the ICso value (the concentration of the
compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening
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Experimental Workflow for MTT Cytotoxicity Assay
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Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT
assay.

Safety and Handling

1-(2-Fluoroethyl)piperazine should be handled with appropriate safety precautions in a
laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause
respiratory irritation.[6]

e Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[6]

» Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Use only in a well-ventilated area and avoid breathing fumes or dust.[6]

o Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
protect from light.[2]

 In case of exposure:

o Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

[6]

o Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.[6]

Conclusion

1-(2-Fluoroethyl)piperazine is a valuable chemical building block for the synthesis of more
complex molecules with potential therapeutic applications. While detailed information on its
specific biological activities is currently limited, its structural features suggest that it is a
compound of interest for further investigation in drug discovery programs. The provided
synthetic and screening protocols offer a foundation for researchers to explore the potential of
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this and related compounds. As with all chemical reagents, it is essential to handle 1-(2-
Fluoroethyl)piperazine with appropriate safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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